5-(Azidomethyl)-2-chloropyridine CAS 136173-53-4 chemical properties
5-(Azidomethyl)-2-chloropyridine CAS 136173-53-4 chemical properties
Executive Summary
5-(Azidomethyl)-2-chloropyridine is a bifunctional heterocyclic building block used primarily in medicinal chemistry and chemical biology. It serves as a strategic "linker" molecule, offering two distinct orthogonal reactivity profiles:
-
The Azide (-N₃): A bioorthogonal handle for "Click Chemistry" (CuAAC) to form stable triazoles.
-
The 2-Chloride: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).
This guide details the physiochemical profile, synthesis protocols, safety handling of the azide moiety, and strategic applications of this compound in drug discovery.
Part 1: Chemical Identity & Physiochemical Profile[1]
Identification
| Parameter | Details |
| Chemical Name | 5-(Azidomethyl)-2-chloropyridine |
| CAS Number | 136173-53-4 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| SMILES | Clc1ncc(CN=[N+]=[N-])cc1 |
| Structure | Pyridine core with a chloro-substituent at C2 and an azidomethyl group at C5.[1][2][3][4][5][6][7][8][9][10][11] |
Physiochemical Properties
Note: As a specialized intermediate, experimental thermodynamic data is limited. Values below represent consensus data for this structural class.
| Property | Value / Description |
| Physical State | Low-melting solid or viscous oil (dependent on purity). |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF, Acetonitrile. Insoluble in water. |
| Stability | Heat Sensitive. Decomposes at elevated temperatures (>100°C) with nitrogen evolution. |
| C/N Ratio | 1.5 (6 Carbons / 4 Nitrogens). See Safety Section 4.1. |
Part 2: Synthetic Access & Methodology
The most reliable synthesis route utilizes 2-chloro-5-(chloromethyl)pyridine (CCMP) as the starting material. CCMP is a widely available intermediate (used in neonicotinoid manufacturing).
Reaction Logic
The reaction is a classical SN2 nucleophilic substitution. The azide ion (
-
Precursor: 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).[11]
-
Reagent: Sodium Azide (
). -
Solvent: DMSO or DMF (Polar aprotic solvents accelerate SN2).[12]
Experimental Protocol
Caution: This protocol involves sodium azide. Do not use halogenated solvents (DCM/CHCl₃) during the reaction phase to avoid forming explosive di/tri-azidomethane.[7][13][14]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a thermometer. Place behind a blast shield .
-
Dissolution: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equiv) in DMSO (0.5 M concentration).
-
Why DMSO? High solubility of NaN₃ and rapid rate enhancement for SN2.
-
-
Addition: Add Sodium Azide (1.2 equiv) in a single portion at room temperature.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Note: Heating is rarely necessary and increases safety risk. If sluggish, warm to max 40°C.
-
-
Quenching & Workup:
-
Drying: Dry over MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Safety: Do not distill to dryness at high bath temperatures. Keep bath <40°C.
-
Synthesis Workflow Diagram
Caption: Optimized SN2 synthesis workflow emphasizing safety controls during the azide substitution step.
Part 3: Reactivity Profile & Strategic Utility
This molecule is valuable because it allows Divergent Synthesis . You can modify one end of the molecule without affecting the other.
Path A: The Click Reaction (Azide Focus)
The azidomethyl group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.
-
Product: 1,4-disubstituted 1,2,3-triazole.[][16]
-
Utility: Bioconjugation (attaching the pyridine to a protein/fluorophore) or Fragment-Based Drug Discovery (FBDD).
-
Conditions: CuSO₄ (1%), Sodium Ascorbate (5%), t-BuOH/H₂O.
Path B: The Pyridine Handle (Chloride Focus)
The 2-chloro position is a "masked" attachment point.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems.
-
Buchwald-Hartwig Amination: Reacts with amines to introduce solubility-enhancing groups.
-
SNAr: Reacts with strong nucleophiles (e.g., hydrazine, thiols) if the ring is sufficiently electron-deficient.
Divergent Reactivity Map
Caption: Orthogonal reactivity pathways allowing selective functionalization of either the azide or chloride terminus.
Part 4: Safety & Handling (The Azide Protocol)
Working with organic azides requires strict adherence to safety ratios to prevent explosive decomposition.[13][14]
The C/N Ratio Calculation
The stability of organic azides is estimated by the Carbon-to-Nitrogen ratio.
-
Formula:
(General Rule of Thumb).[7] -
This Compound (C₆H₅ClN₄):
-
Ratio = 1.5
-
-
Assessment: This ratio is below the ideal stability threshold of 3. However, it meets the "Rule of Six" (6 carbons per energetic group).[7][13][14][17]
-
Verdict: Energetic. It is isolable but potentially shock/heat sensitive.
Mandatory Safety Rules
-
No Distillation: Never distill this compound to dryness. Always leave it in solution or use a rotary evaporator with a bath temperature <40°C and a safety shield.
-
No Halogenated Solvents: Do not use DCM or Chloroform during the synthesis step with sodium azide.[7][14] (DCM + NaN₃ -> Diazidomethane = Extremely Explosive).
-
Metal Avoidance: Avoid contact with copper or brass tubing (forms explosive metal azides).[7] Use glass or Teflon.
-
Storage: Store cold (-20°C) and in the dark.
Part 5: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Researchers use CAS 136173-53-4 to build libraries of Triazolyl-Pyridines .
-
The pyridine nitrogen provides a hydrogen bond acceptor (kinase hinge binder).
-
The triazole mimics an amide bond but is metabolically stable (bioisostere).
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid connector. The chloride end attaches to the E3 ligase ligand, while the azide end "clicks" onto the linker chain leading to the target protein ligand.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Bräse, S., et al. (2005).[14] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[14] Angewandte Chemie International Edition.
-
UC Santa Barbara. (2025).[14] Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides.
-
PubChem. (2025).[18] Compound Summary: 2-Chloro-5-(chloromethyl)pyridine (Precursor Data).[1][3][9][11]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trifluoroacetic acid [chemister.ru]
- 6. Fluorinated compounds,CAS#:421-53-4,三氟乙醛水合物,2,2,2-Trifluoroacetaldehyde hydrate [en.chemfish.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CAS RN 421-53-4 | Fisher Scientific [fishersci.com]
- 11. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. Trifluoromethane | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]
